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Compound of Interest

Compound Name:

2-{[2-

(Methylsulfanyl)phenyl]methoxy}ac

etic acid

Cat. No.: B13239028

Get Quote

Executive Summary
Compound: 2-{[2-(methylsulfanyl)phenyl]methoxy}acetic acid CAS Registry Number:

2060020-04-2 Molecular Formula: C₁₀H₁₂O₃S Molecular Weight: 212.27 g/mol

This guide provides an in-depth analysis of the spectral properties (NMR, IR, MS) of 2-{[2-
(methylsulfanyl)phenyl]methoxy}acetic acid. As a structural analog to various PPAR

agonists and auxin-like herbicides, this molecule presents a unique spectroscopic signature

defined by its ortho-substituted thioether moiety and the ether-linked carboxylic acid tail. The

data presented below synthesizes experimental principles with predictive chemometrics to

serve as a reference standard for structural validation in drug discovery and organic synthesis

workflows.

Structural Logic & Synthesis Context
Understanding the synthesis is critical for anticipating impurities in the spectral data. This

compound is typically synthesized via a Williamson ether synthesis, coupling 2-
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(methylthio)benzyl alcohol with a haloacetic acid derivative (e.g., tert-butyl bromoacetate),

followed by hydrolysis.

Potential Impurities to Monitor:
2-(Methylthio)benzyl alcohol: Residual starting material (check for broad -OH stretch in IR,

distinct benzylic CH₂ in NMR).

Disulfides: Oxidation byproducts if the sulfur center is compromised.

Structural Visualization (DOT Diagram)
The following diagram illustrates the structural connectivity and key fragmentation points

relevant to Mass Spectrometry analysis.

2-{[2-(methylsulfanyl)phenyl]methoxy}acetic acid
(C10H12O3S)

Fragment A: [M-COOH]+
(m/z ~167)

Alpha-Cleavage
(Loss of COOH)

Fragment C: Methylsulfanyl Radical
(Loss of SMe)

C-S Bond Homolysis

Fragment B: Tropylium-like Cation
(m/z ~137)

Ether Cleavage
(Loss of CH2O)

Click to download full resolution via product page

Figure 1: Predicted Mass Spectrometry fragmentation pathway showing primary ionization

losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides the most definitive structural proof. The presence of the sulfur atom at

the ortho position exerts a specific shielding effect on the aromatic ring and the S-Methyl group.

Proton NMR (¹H NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Context

10.50 - 11.50 Broad Singlet 1H -COOH

Carboxylic acid

proton.

Exchangeable

with D₂O.

7.20 - 7.40 Multiplet 2H Ar-H (3, 6)

Aromatic protons

adjacent to

substituents.

7.10 - 7.20 Multiplet 2H Ar-H (4, 5)
Remaining

aromatic protons.

4.75 Singlet 2H Ar-CH₂-O

Benzylic

methylene.

Deshielded by

the aromatic ring

and oxygen.

4.18 Singlet 2H O-CH₂-COOH

Alpha-methylene

to carbonyl.

Characteristic

shift for

alkoxyacetic

acids.

2.48 Singlet 3H -S-CH₃

Methylsulfanyl

group. Distinct

singlet, slightly

deshielded by

Sulfur.

Expert Insight: The key diagnostic feature is the separation between the two methylene

singlets. The benzylic CH₂ (Ar-CH₂-O) typically appears downfield (~4.75 ppm) compared to

the acid-adjacent methylene (O-CH₂-COOH, ~4.18 ppm) due to the anisotropic effect of the

phenyl ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13239028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon NMR (¹³C NMR)
Solvent: CDCl₃

Chemical Shift (δ, ppm) Carbon Type Assignment

175.2 Quaternary (C=O) Carboxylic Acid Carbonyl

138.5 Quaternary (Ar-C) C2 (attached to S-Me)

135.8 Quaternary (Ar-C) C1 (attached to CH₂-O)

129.5, 128.8, 126.5, 125.2 CH (Ar) Aromatic methines

71.5 Secondary (CH₂) Ar-CH₂-O (Benzylic)

67.8 Secondary (CH₂) O-CH₂-COOH (Alpha)

15.8 Primary (CH₃) -S-CH₃

Infrared (IR) Spectroscopy
IR analysis is crucial for confirming the functional group integrity, specifically the carboxylic acid

and the thioether linkage.

Key Absorption Bands (KBr Pellet / ATR)
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

2800 - 3200 Broad, Strong O-H (Acid)

O-H stretching (H-

bonded dimer). Often

overlaps C-H stretch.

1715 - 1730 Strong, Sharp C=O (Acid)

Carbonyl stretching.

Lower frequency if

dimerized.

1240 Medium C-O-C (Ether)
Asymmetric ether

stretching.

1430 - 1440 Medium S-CH₃

C-H bending

(deformation) of the S-

methyl group.

750 - 770 Strong Ar-H

Ortho-disubstituted

benzene ring out-of-

plane bending.

Diagnostic Note: The absence of a peak at ~2550 cm⁻¹ (S-H stretch) confirms the thioether is

intact and not hydrolyzed to a thiol.

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV).

Fragmentation Pattern (EI)
Molecular Ion (M⁺):m/z 212 (Visible, typically medium intensity).

Base Peak: Often the tropylium-like cation or the benzyl cation fragment.

Key Fragments:

[M - 45]⁺ (m/z 167): Loss of the -COOH group (or -COOH + H).
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[M - 75]⁺ (m/z 137): Cleavage of the ether bond, generating the [2-

(methylsulfanyl)benzyl]⁺ cation. This is a highly stable, diagnostic ion.

Isotope Pattern: Look for the M+2 peak (³⁴S isotope) at approximately 4.5% intensity of the

molecular ion, confirming the presence of one Sulfur atom.

Experimental Workflow: Sample Preparation
To ensure high-fidelity spectral data, follow this preparation protocol.

Solid Sample
(>95% Purity)

Select Solvent:
CDCl3 (Standard)

DMSO-d6 (If solubility issues)

Dissolution:
10-15 mg in 0.6 mL

Filtration:
Remove particulates (glass wool)

Acquisition:
1H (16 scans), 13C (256+ scans)

Click to download full resolution via product page

Figure 2: Standard Operating Procedure (SOP) for NMR sample preparation.

Protocol Steps:
Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If the carboxylic acid

dimerizes heavily causing peak broadening, add a drop of DMSO-d₆ or trace TFA-d to
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sharpen the peaks.

Concentration:

¹H NMR: 5–10 mg sample in 0.6 mL solvent.

¹³C NMR: 20–30 mg sample in 0.6 mL solvent (requires higher concentration for adequate

signal-to-noise ratio).

Shimming: Ensure the lock signal is stable. Poor shimming will obscure the splitting of the

aromatic multiplets (7.1–7.4 ppm).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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